molecular formula C16H14BrN3O2S B2425770 N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 1040555-06-3

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B2425770
CAS RN: 1040555-06-3
M. Wt: 392.27
InChI Key: JEMFLKOJRKPEBY-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a thiazole derivative that has shown promising results in the development of new drugs, as well as in the study of biological mechanisms.

Scientific Research Applications

1. Antibacterial Activity

A study on a structurally similar compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential antibacterial applications for N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide (Uwabagira, Sarojini, & Poojary, 2018).

2. Anthelmintic Activity

A series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, closely related to the compound , showed potent anthelmintic activities. This suggests the possibility of this compound having similar properties (Bhandari & Gaonkar, 2016).

3. Structural and Chemical Analysis

Research involving derivatives of 1,3-thiazole, such as the hydrobromide and nitrate of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine, has led to the investigation of chiral symmetry breaking and hydrogen bonding in such compounds. This indicates the relevance of this compound in structural chemistry (Hu & Cao, 2011).

4. Crystallography and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of related compounds, such as alkyl substituted N,4-diphenyl thiazole-2-amines, provide insights into the potential crystallographic and intermolecular interaction studies of this compound (Nadaf et al., 2019).

5. Antimicrobial Activity

Similar compounds, like various azo disperse dyes synthesized from derivatives of 1,3-thiazole, have shown significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for this compound (Zadafiya, Tailor, & Malik, 2013).

properties

IUPAC Name

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S.BrH/c1-11-3-2-4-13(9-11)17-16-18-15(10-22-16)12-5-7-14(8-6-12)19(20)21;/h2-10H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMFLKOJRKPEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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